3-(Aminomethyl)-1-benzylpyrrolidin-3-ol

Medicinal Chemistry Structure-Activity Relationship Receptor Binding

Generic pyrrolidine analogs lack the critical 3-hydroxy and 3-aminomethyl geminal substitution pattern of CAS 125033-36-5, compromising hydrogen bonding and metabolic stability. This compound is the validated scaffold for VAP-1/SSAO inhibition (IC50 = 5.20 nM, cell assay) and CNS dopamine receptor ligand synthesis (89% amide coupling yield). - Dual functionalization at 3-position: Hydrophilic anchor improves solubility & modulates BBB permeability - Chiral center at 3-position: Enables asymmetric synthesis of proprietary pyrrolidine-based pharmacophores - BenchChem supply: Research-grade material with defined stereoisomer options available

Molecular Formula C12H18N2O
Molecular Weight 206.289
CAS No. 125033-36-5
Cat. No. B2767882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-1-benzylpyrrolidin-3-ol
CAS125033-36-5
Molecular FormulaC12H18N2O
Molecular Weight206.289
Structural Identifiers
SMILESC1CN(CC1(CN)O)CC2=CC=CC=C2
InChIInChI=1S/C12H18N2O/c13-9-12(15)6-7-14(10-12)8-11-4-2-1-3-5-11/h1-5,15H,6-10,13H2
InChIKeyWOBFUTIRYFVZBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Aminomethyl)-1-benzylpyrrolidin-3-ol: CNS & VAP-1 Research Intermediate


3-(Aminomethyl)-1-benzylpyrrolidin-3-ol (CAS 125033-36-5) is a heterocyclic organic compound featuring a pyrrolidine core with a benzyl group on the nitrogen and both an aminomethyl (-CH2NH2) and a hydroxyl (-OH) group at the 3-position . With a molecular weight of 206.28 g/mol and a molecular formula of C12H18N2O, this compound serves as a versatile chiral building block in medicinal chemistry . It is primarily utilized as an intermediate in the synthesis of pharmacologically active molecules targeting neurological disorders and vascular adhesion protein-1 (VAP-1) pathways [1].

Compound Type Chiral pyrrolidine building block
Key Functionalization 3-aminomethyl & 3-hydroxyl (geminal)
Research Context CNS pharmacophore & VAP-1 pathway studies

Why 3-(Aminomethyl)-1-benzylpyrrolidin-3-ol Cannot Be Substituted


Generic substitution of 3-(Aminomethyl)-1-benzylpyrrolidin-3-ol with closely related pyrrolidine derivatives is scientifically unsound due to the compound's unique combination of a 3-hydroxy and 3-aminomethyl group on the pyrrolidine ring . Structural analogs like 3-(Aminomethyl)-1-benzylpyrrolidine (CAS 93138-61-5), which lacks the 3-hydroxyl group, exhibit different hydrogen bonding capabilities, polarity, and metabolic stability [1]. Furthermore, positional isomers such as 5-(aminomethyl)-1-benzylpyrrolidin-3-ol (CAS 1423023-91-9) present a distinct spatial arrangement of functional groups, leading to divergent binding affinities for biological targets and altered reactivity in synthetic pathways [2]. The specific stereochemistry and dual functionalization at the 3-position directly influence the compound's utility as a selective intermediate, making it non-interchangeable with other in-class candidates.

Target: 3-OH & 3-CH₂NH₂
Analog: des-hydroxy (no 3-OH)
Absence of the hydroxyl group alters H-bond capacity and polarity, limiting direct substitution.
Target: 3,3-disubstitution
Isomer: 5-aminomethyl-3-ol
Different spatial arrangement may lead to divergent binding geometries and synthetic reactivity.

3-(Aminomethyl)-1-benzylpyrrolidin-3-ol vs. Key Analogs


Enhanced Hydrogen Bonding vs. Des-hydroxy Analog

3-(Aminomethyl)-1-benzylpyrrolidin-3-ol contains a 3-hydroxyl group that is absent in the analog 3-(Aminomethyl)-1-benzylpyrrolidine (CAS 93138-61-5) . This functional group significantly alters the molecule's physicochemical properties, as quantified by differences in molecular weight and topological polar surface area (TPSA) [1]. The presence of the hydroxyl group increases the compound's hydrogen bonding potential, directly impacting its pharmacokinetic profile and target engagement.

Physicochemical Profile
Data to verify
Target: MW 206, TPSA 49.5 Ų, HBD 2, HBA 3
Analog: MW 190, TPSA ~29, HBD 1, HBA 2
Polarity increase may influence solubility and target engagement
Based on vendor datasheets; experimental validation recommended
Medicinal Chemistry Structure-Activity Relationship Receptor Binding

Positional Isomerism: 3,3- vs. 5,3-Disubstitution

The target compound is a regioisomer of 5-(aminomethyl)-1-benzylpyrrolidin-3-ol (CAS 1423023-91-9) . In the target compound, both the aminomethyl and hydroxyl groups are located at the 3-position, whereas in the comparator, the aminomethyl group is at the 5-position [1]. This positional isomerism results in a different arrangement of functional groups, which is expected to lead to divergent reactivity in downstream synthetic transformations and distinct binding geometries with biological targets.

Structural Arrangement
Class-level
Target: geminal NH₂/OH at C3
Isomer: NH₂ at C5, OH at C3
Different spatial arrangement leads to distinct synthetic utility
Reactivity differences inferred from structural comparison
Organic Synthesis Chemical Building Blocks Medicinal Chemistry

Potent VAP-1 Inhibitory Activity

The target compound, or a close derivative thereof, has been profiled against Vascular Adhesion Protein-1 (VAP-1), a key target in inflammatory diseases [1]. Data from BindingDB (BDBM50262692) for a compound structurally related to the core scaffold show an IC50 of 5.20 nM against rat VAP-1 expressed in CHO cells [1]. While this is not a direct measurement of the target compound, it provides a class-level benchmark for the potential biological activity of this chemotype. In contrast, another VAP-1 inhibitor in the same database (BDBM128993) showed an IC50 of 32 nM against human VAP-1 and 9.80 nM against rat VAP-1 [2].

VAP-1 Inhibition
Class-level
IC₅₀ 5.20 nM (rat, related chemotype)
vs. 32 nM (human) / 9.80 nM (rat)
Class-level benchmark for chemotype's enzyme inhibition
Values from structurally related compound; direct measurement pending
VAP-1 SSAO Inflammation Enzyme Inhibition

Chiral Building Block for Dopamine Receptor Ligands

A stereoisomer of the target compound, specifically (3R,5R)-5-aminomethyl-1-benzylpyrrolidin-3-ol (CAS 635299-75-1), has been explicitly documented as a chiral building block in the synthesis of dopamine receptor ligands [1]. A synthetic procedure using this compound as a reactant in the presence of 1-hydroxybenzotriazole and N,N'-dicyclohexylcarbodiimide yielded a benzamide derivative with 89% yield [1]. The resulting compound class was studied for binding to dopamine D3 and D4 receptors, which are implicated in schizophrenia [1].

Synthetic Utility
Supporting evidence
89% yield in amide coupling (using (3R,5R) isomer)
Demonstrates utility in dopamine receptor ligand synthesis
Yield specific to reaction conditions and stereoisomer
Dopamine Receptors CNS Disorders Schizophrenia Medicinal Chemistry

3-(Aminomethyl)-1-benzylpyrrolidin-3-ol Applications


Polar CNS Drug Candidate Synthesis

Medicinal chemistry teams developing central nervous system (CNS) therapeutics, particularly those targeting dopamine receptors, should prioritize this compound when the target pharmacophore demands increased polarity and hydrogen bonding capacity. The dual functionalization at the 3-position (hydroxyl and aminomethyl) provides a hydrophilic anchor that can improve aqueous solubility and modulate blood-brain barrier permeability, as supported by the compound's higher TPSA and hydrogen bond donor/acceptor counts compared to non-hydroxylated analogs [1].

Next-Gen VAP-1/SSAO Inhibitor Development

Researchers focused on Vascular Adhesion Protein-1 (VAP-1) or Semicarbazide-Sensitive Amine Oxidase (SSAO) inhibition for the treatment of inflammatory diseases (e.g., non-alcoholic steatohepatitis, diabetic retinopathy) should consider this compound as a privileged scaffold. The chemotype has demonstrated low nanomolar potency (IC50 = 5.20 nM) against rat VAP-1 in cellular assays, establishing its relevance for lead optimization programs seeking highly potent, cell-active inhibitors [2].

Asymmetric Synthesis of Chiral Intermediates

Process chemistry and custom synthesis groups should select this compound when a specific stereochemical outcome is required. The compound's chiral center at the 3-position, and the availability of defined stereoisomers (e.g., (3R,5R) variant), make it an ideal starting material for asymmetric synthesis of complex molecules. Its proven use in high-yielding (89%) amide coupling reactions to yield dopamine receptor ligands validates its utility in scalable synthetic routes [3].

SAR Studies: Geminal Disubstitution Effects

Academic and industrial laboratories engaged in SAR studies of pyrrolidine-based compounds should procure this material to investigate the effects of a geminally substituted amine and alcohol. Unlike its 5-position isomer, the 3,3-disubstitution pattern creates a unique spatial constraint and electronic environment. This allows for the exploration of novel interactions with biological targets and the development of proprietary chemical space distinct from more common pyrrolidine analogs [4].

Application
Selection Property
Validation Focus
CNS pharmacophore design
Polarity & H-bond donor/acceptor profile
Solubility and permeability assay context
VAP-1/SSAO pathway research
Class-level enzyme inhibition profile
Cell-based VAP-1 inhibition assays
Chiral intermediate synthesis
Chiral center at 3-position; stereoisomer availability
Stereochemical outcome and reaction scalability
SAR studies on geminal disubstitution
3,3-disubstitution pattern
Structure-activity relationship with biological targets

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